5-Iodocytidylyl-(3'-5')-guanosine

X-ray crystallography drug-nucleic acid interactions intercalation complex

5-Iodocytidylyl-(3′-5′)-guanosine (iodoCpG) is a synthetic dinucleoside monophosphate in which 5-iodocytidine is linked to guanosine via a 3′→5′ phosphodiester bond. The cytosine and guanine bases self-associate through Watson–Crick hydrogen bonds to form a miniature antiparallel duplex, making iodoCpG one of the most extensively validated model systems for X‑ray crystallographic analysis of drug–nucleic acid intercalation.

Molecular Formula C19H24IN8O12P
Molecular Weight 714.3 g/mol
CAS No. 55628-64-3
Cat. No. B12674232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodocytidylyl-(3'-5')-guanosine
CAS55628-64-3
Molecular FormulaC19H24IN8O12P
Molecular Weight714.3 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I
InChIInChI=1S/C19H24IN8O12P/c20-5-1-27(19(34)24-13(5)21)16-11(31)9(29)6(39-16)2-37-41(35,36)38-3-7-10(30)12(32)17(40-7)28-4-23-8-14(28)25-18(22)26-15(8)33/h1,4,6-7,9-12,16-17,29-32H,2-3H2,(H,35,36)(H2,21,24,34)(H3,22,25,26,33)/t6-,7-,9-,10-,11-,12-,16-,17-/m1/s1
InChIKeyDZCNUBMVAIQJNV-VVVISLFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodocytidylyl-(3′-5′)-guanosine (CAS 55628-64-3): A Self-Complementary Dinucleoside Monophosphate Model System for Atomic-Resolution Drug–Nucleic Acid Intercalation Studies


5-Iodocytidylyl-(3′-5′)-guanosine (iodoCpG) is a synthetic dinucleoside monophosphate in which 5-iodocytidine is linked to guanosine via a 3′→5′ phosphodiester bond [1]. The cytosine and guanine bases self-associate through Watson–Crick hydrogen bonds to form a miniature antiparallel duplex, making iodoCpG one of the most extensively validated model systems for X‑ray crystallographic analysis of drug–nucleic acid intercalation [2]. Its molecular formula is C₁₉H₂₄IN₈O₁₂P (MW 714.32) and the iodine substituent at cytosine C5 provides both a crystallographic heavy‑atom marker and a probe for studying halogen effects on duplex conformation [1].

Why 5-Iodocytidylyl-(3′-5′)-guanosine Cannot Be Replaced by Unmodified CpG, d‑CpG, or IodoUpA in Atomic-Resolution Intercalation Studies


The 5-iodo modification of the cytosine ring is not a passive label: it directly changes crystallographic refinement quality, drug‑binding stoichiometry, and sugar‑phosphate backbone conformation relative to the non‑iodinated parent CpG [1]. The deoxyribose analog d‑CpG yields poorer diffraction and lower data‑to‑parameter ratios with identical intercalators [2], while the alternative iodinated dinucleoside iodoUpA gives significantly higher crystallographic residuals rendering it less suitable for high‑precision structural work [3]. These differences mean that choosing any generic analog risks non‑isomorphous crystallization, lower resolution, loss of phasing power, and altered intercalation geometry—all of which undermine the quantitative comparability essential for structure‑guided drug design.

Quantitative Evidence for 5-Iodocytidylyl-(3′-5′)-guanosine Differentiation Against Closest Analogs


Crystallographic Refinement Residual: iodoCpG vs. Deoxy‑CpG with Identical Intercalator N,N‑Dimethylproflavine

When co‑crystallized with the same intercalator N,N‑dimethylproflavine, iodoCpG yields a triclinic complex refined anisotropically to a residual R = 0.09 on 5,025 observed reflections, whereas the deoxyribose analog d‑CpG (deoxycytidylyl-(3′‑5′)-deoxyguanosine) yields a complex refined to R = 0.18 on only 2,032 reflections [1][2]. The iodoCpG complex therefore provides a 2‑fold lower residual with 2.5‑fold more diffraction data, directly translating to higher precision in atomic coordinates and more reliable intercalation geometry parameters.

X-ray crystallography drug-nucleic acid interactions intercalation complex

Crystallographic Refinement: iodoCpG vs. Unmodified CpG with Identical Intercalator Ethidium

With the intercalator ethidium, iodoCpG forms a complex refined to R = 0.16 on 3,180 observed reflections (space group P2₁, a = 14.06 Å, b = 32.34 Å, c = 16.53 Å, β = 117.8°) [1]. In contrast, unmodified ribo‑CpG (cytidylyl-(3′‑5′)-guanosine) with ethidium yields two modifications refined to R = 0.187 on 1,903 reflections and R = 0.187 on 1,001 reflections respectively [2]. The iodoCpG complex delivers a lower residual (0.16 vs. 0.187) with 1.7‑ to 3.2‑fold more reflections, providing higher precision for defining ethidium orientation, base‑pair twist (≈8° in iodoCpG), and groove occupancy.

X-ray crystallography ethidium intercalation resolution comparison

Intrinsic Heavy‑Atom Phasing Capability: iodoCpG vs. Non‑Iodinated CpG and d‑CpG

The iodine atom at cytosine C5 provides a strong anomalous scattering signal (I, Z = 53) suitable for single‑wavelength anomalous dispersion (SAD) or multi‑wavelength anomalous dispersion (MAD) phasing directly from iodoCpG crystals—a capability verified by the Patterson‑ and Fourier‑based phasing protocols used in all iodoCpG complex structure determinations [1][2]. Neither unmodified CpG nor d‑CpG contains any atom heavier than phosphorus (Z = 15), making experimental phasing dependent on external heavy‑atom soaks, co‑crystallization with heavy‑atom derivatives, or molecular replacement [3]. The iodine substituent additionally facilitates isomorphous replacement phasing, as exploited in the original 9‑aminoacridine–iodoCpG structure solution where the iodine position was located by Patterson methods [1].

experimental phasing SAD/MAD anomalous scattering heavy atom

Proflavine Intercalation Mode: Symmetric (iodoCpG) vs. Asymmetric (Unmodified CpG) Binding

With the intercalating drug proflavine, iodoCpG forms a 2:2 complex exhibiting symmetric intercalation—the proflavine molecule is centered between guanine–cytosine base‑pairs, with amino groups hydrogen‑bonded to phosphate oxygens, and base‑pairs above and below the drug are twisted by ≈36° [1]. In contrast, unmodified CpG forms a 3:2 proflavine complex where one proflavine is asymmetrically intercalated while others stack externally, and the dinucleotide adopts uniform C3′‑endo sugar puckering (A‑RNA‑like) rather than the mixed C3′‑endo (3′‑5′) C2′‑endo pattern observed for iodoCpG [2]. The 5‑iodo substituent therefore alters both the stoichiometry and the symmetry of drug binding, providing distinctly different structural information on intercalation mechanisms.

intercalation geometry proflavine sugar pucker drug binding mode

Conserved Intercalation Geometry Across Structurally Diverse Intercalators: iodoCpG as a Universal Model Platform

iodoCpG has been co‑crystallized with at least eight structurally distinct intercalators—9‑aminoacridine, proflavine, acridine orange, ellipticine, 3,5,6,8‑tetramethyl‑N‑methylphenanthrolinium (TMP), ethidium, N,N‑dimethylproflavine, and 2‑methyl‑4‑nitroaniline—consistently yielding base‑pair separations of 6.7–6.8 Å and twist angles of 8–12° or 36° depending on drug symmetry [1][2][3]. This conserved intercalation pocket geometry, maintained across intercalators with different ring systems and substituents, establishes iodoCpG as a reproducible structural platform for comparing intercalator binding modes. The sugar‑phosphate backbone consistently adopts the mixed C3′‑endo (3′‑5′) C2′‑endo pucker, and the same stereochemistry is observed in ethidium–iodoUpA and ethidium–iodoCpG complexes, confirming that iodoCpG data are directly comparable across laboratories and drug classes [1].

intercalation geometry model system structural biology crystal engineering

Definitive Application Scenarios for 5-Iodocytidylyl-(3′-5′)-guanosine Based on Quantitative Differentiation Evidence


Atomic-Resolution Co-Crystallization of Novel Intercalator Candidates for Structure-Guided Drug Design

When screening a library of intercalator candidates, iodoCpG delivers crystallographic residuals of R = 0.09–0.16 with 3,180–5,025 observed reflections—sufficient to resolve drug orientation, groove occupancy, and hydrogen‑bond networks at atomic resolution [1]. This directly addresses the needs of medicinal chemistry teams that require unambiguous electron density maps for iterative ligand optimization, a capability not matched by d‑CpG (R = 0.18 on 2,032 reflections) or unmodified CpG (R = 0.187 on 1,903 reflections) [2][3].

De Novo Experimental Phasing of Drug–Nucleic Acid Complexes Without External Heavy‑Atom Derivatization

For structural genomics and fragment‑based screening programs where molecular replacement fails due to novel intercalator scaffolds, the intrinsic iodine anomalous signal of iodoCpG (I, Z = 53) enables SAD phasing directly from native complex crystals, as demonstrated in all iodoCpG structure determinations via Patterson‑based location of the iodine position [1]. This eliminates the weeks‑long derivatization step required when using non‑iodinated CpG or d‑CpG, reducing structure‑solution timelines and reagent costs.

Comparative Intercalation Mechanism Studies Requiring Symmetric Drug‑Binding Geometry

When the research question demands the symmetric intercalation mode—as observed for proflavine binding to iodoCpG with 2:2 stoichiometry and ≈36° base‑pair twist—iodoCpG is the required substrate, because unmodified CpG yields only the asymmetric 3:2 proflavine complex with uniform C3′‑endo sugar pucker [2]. This distinction is critical for computational chemists parameterizing force fields against symmetric intercalation structures and for biophysicists distinguishing sequence‑dependent from drug‑dependent intercalation geometries.

Cross‑Laboratory Benchmarking of Intercalation Geometry Using a Standardized Model Platform

With 8+ published co‑crystal structures spanning acridines, phenanthridines, ellipticine, and phenanthroliniums, all consistently showing base‑pair separations of 6.7–6.8 Å and mixed C3′‑endo (3′‑5′) C2′‑endo sugar puckering, iodoCpG is the only dinucleoside monophosphate that functions as a validated, cross‑laboratory structural benchmark [1]. Procurement of iodoCpG ensures that newly determined intercalator complex structures can be quantitatively compared against this established structural database, facilitating publication in high‑impact structural biology journals.

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